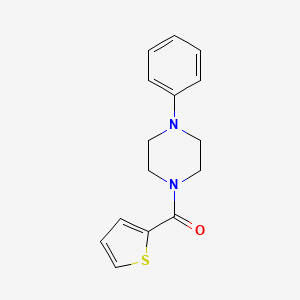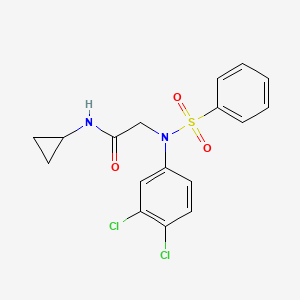![molecular formula C13H11N3OS B5142220 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile, also known as PTEB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PTEB belongs to the class of benzonitrile derivatives, which have been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. In cancer research, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In diabetes research, this compound has been found to activate the AMPK pathway, which is involved in glucose and lipid metabolism. In Alzheimer's disease research, this compound has been shown to inhibit the JNK pathway, which is involved in neuronal apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in animal models. In cancer research, this compound has been shown to reduce tumor growth and increase apoptosis in cancer cells. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain.
Advantages and Limitations for Lab Experiments
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has several advantages for lab experiments, including its high purity and stability. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations can be overcome by optimizing the experimental conditions and using appropriate controls.
Future Directions
There are several future directions for 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile research, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models.
3. Exploration of the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease and cardiovascular disease.
4. Development of this compound derivatives with improved solubility and bioavailability.
5. Investigation of the potential of this compound as a tool for chemical biology research.
Conclusion
In conclusion, this compound is a promising chemical compound with potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more effective derivatives.
Synthesis Methods
The synthesis of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile involves the reaction of 2-(2-pyrimidinylthio)ethanol with 4-bromobenzonitrile in the presence of a base. This reaction yields this compound as a yellow solid with a purity of over 95%. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Scientific Research Applications
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been found to have potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain.
properties
IUPAC Name |
4-(2-pyrimidin-2-ylsulfanylethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c14-10-11-2-4-12(5-3-11)17-8-9-18-13-15-6-1-7-16-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTATYATHQCOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCOC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)



![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5142201.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)

![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)